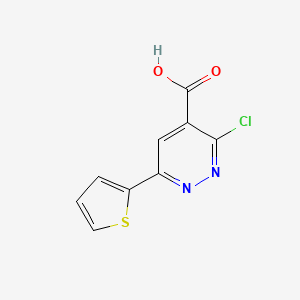![molecular formula C14H25NO2 B1489372 4-[Cyclohexyl(methyl)amino]cyclohexan-1-carbonsäure CAS No. 1554121-90-2](/img/structure/B1489372.png)
4-[Cyclohexyl(methyl)amino]cyclohexan-1-carbonsäure
Übersicht
Beschreibung
4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid is an organic compound characterized by its cyclohexane ring structure with a carboxylic acid group and a cyclohexyl(methyl)amino substituent
Wissenschaftliche Forschungsanwendungen
4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential as a lead compound in drug discovery, particularly for neurological and cardiovascular conditions.
Industry: It can be utilized in the production of polymers and other materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid typically involves the following steps:
Amination Reaction: Cyclohexanone is reacted with methylamine to form N-methylcyclohexanone.
Reduction Reaction: The N-methylcyclohexanone undergoes catalytic hydrogenation to produce N-methylcyclohexylamine.
Carboxylation Reaction: The N-methylcyclohexylamine is then reacted with a suitable carboxylating agent, such as phosgene or carbon dioxide, to introduce the carboxylic acid group, yielding the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel (Ni) is typical.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acids.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted cyclohexyl derivatives.
Wirkmechanismus
The mechanism by which 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a ligand, binding to receptors or enzymes, while the carboxylic acid group can participate in hydrogen bonding and other interactions. The specific pathways and targets depend on the context of its application.
Vergleich Mit ähnlichen Verbindungen
4-Methylcyclohexanemethanol: Similar in structure but lacks the carboxylic acid group.
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate: Contains epoxide groups and is used in epoxy resins.
This comprehensive overview highlights the significance of 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
4-[cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-15(12-5-3-2-4-6-12)13-9-7-11(8-10-13)14(16)17/h11-13H,2-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKYRBUVUXLZSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489296.png)

![1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1489300.png)







